![molecular formula C23H21N3O3 B3749086 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide](/img/structure/B3749086.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer activity, N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. In addition, the compound also inhibits the STAT3 pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. In addition, the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide. One direction is to further investigate the compound's potential applications in cancer research. Studies could focus on optimizing the synthesis method to improve the yield and solubility of the compound, as well as testing its efficacy in animal models of cancer.
Another potential direction is to investigate the compound's potential applications in the field of neuroscience. Studies could focus on testing the compound's neuroprotective effects in animal models of various neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide is a promising compound that has potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in cancer research and neuroscience.
properties
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-propan-2-ylindol-3-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15(2)26-13-18(19-5-3-4-6-20(19)26)10-17(11-24)23(27)25-12-16-7-8-21-22(9-16)29-14-28-21/h3-10,13,15H,12,14H2,1-2H3,(H,25,27)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIMCFQCREAPI-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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